3-(3-エチル-1,2,4-オキサジアゾール-5-イル)アニリン

説明

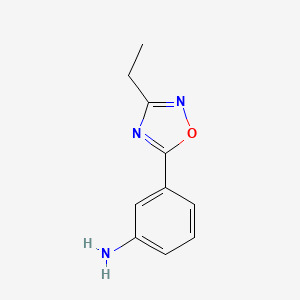

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is a useful research compound. Its molecular formula is C10H11N3O and its molecular weight is 189.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗感染剤

問題となっている化合物の部分である1,2,4-オキサジアゾール部分は、抗感染剤としての可能性について広く研究されています。研究によると、様々な置換された1,2,4-オキサジアゾールは抗菌性、抗ウイルス性、および抗リーシュマニア性を示します。 これらの化合物は合成され、結核菌およびクルーズトリパノソーマを含む様々な微生物に対する構造活性相関(SAR)、活性可能性、および作用機序について評価されています .

抗癌活性

オキサジアゾール誘導体は、抗癌研究で有望な結果を示しています。メラノーマ、卵巣、腎臓、前立腺、および乳癌細胞株を含む様々なヒト腫瘍細胞株で研究が行われています。 これらの誘導体の癌細胞増殖を阻害する能力は、潜在的な抗癌剤としてのさらなる探求に価値があります .

アセチルコリンエステラーゼ阻害剤

神経変性疾患の分野では、1,3,4-オキサジアゾール誘導体が合成され、アセチルコリンエステラーゼ阻害剤として生物学的に評価されています。 これは、アセチルコリンエステラーゼ阻害剤が脳における神経細胞のコミュニケーションを改善することにより、症状の管理に重要な役割を果たす可能性のあるアルツハイマー病のような状態に特に関連しています .

農業用途

オキサジアゾール環は農業においても重要です。1,3,4-オキサジアゾールをベースにした化合物は、除草剤、殺虫剤、および殺菌剤の活性により、植物保護剤として使用されてきました。 これらの特性は、作物を様々な病気や害虫から保護し、農業生産性を向上させるために不可欠です .

抗真菌性と抗菌性

オキサジアゾール誘導体は、抗真菌性と抗菌性で知られています。植物病原性菌類と細菌によって引き起こされる植物病の新しい治療法の開発に利用されています。 これらの病原体を防除する能力は、作物の健康を維持し、収量の損失を防ぐために不可欠です .

鎮痛作用と抗炎症作用

医学研究では、オキサジアゾール誘導体は鎮痛作用と抗炎症作用を示しています。 これらの特性により、慢性的な痛みや炎症の症状に苦しむ患者の生活の質を潜在的に改善する可能性のある、新しい鎮痛薬と抗炎症薬の開発の候補となっています .

作用機序

Target of Action

Compounds with a 1,2,4-oxadiazole core have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . The specific targets of these compounds can vary depending on the disease they are designed to treat.

Mode of Action

It’s known that 1,2,4-oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property could potentially influence the compound’s interaction with its targets.

Biochemical Pathways

Given the anti-infective activities of similar 1,2,4-oxadiazole compounds, it’s plausible that this compound could interfere with the biochemical pathways of infectious agents .

Result of Action

Based on the anti-infective activities of similar 1,2,4-oxadiazole compounds, it can be inferred that this compound may have potential inhibitory effects on the growth or replication of infectious agents .

生物活性

3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. The oxadiazole moiety is recognized for its diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline, focusing on recent research findings and case studies.

Chemical Structure and Properties

The structure of 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline can be summarized as follows:

- Chemical Formula : CHNO

- Molecular Weight : 204.23 g/mol

The presence of the oxadiazole ring contributes to its bioactivity through potential interactions with biological targets.

Anticancer Activity

Recent studies have highlighted the potential of oxadiazole derivatives in cancer therapy. For instance, compounds with similar structures have shown significant inhibitory effects on various cancer cell lines.

Case Study: Anticancer Efficacy

A study reported that a derivative of 1,2,4-oxadiazole exhibited an IC value of approximately 10 µM against MCF-7 breast cancer cells. The compound induced apoptosis through upregulation of p53 and activation of caspase-3 pathways . This suggests that 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline may also exert similar effects, warranting further investigation.

| Compound | Cell Line | IC (µM) | Mechanism |

|---|---|---|---|

| 1 | MCF-7 | 10 | Apoptosis via p53 |

| 2 | HeLa | 15 | Caspase activation |

Antimicrobial Activity

The antimicrobial properties of oxadiazole derivatives have been extensively studied. Research indicates that compounds containing the oxadiazole ring exhibit moderate to good activity against both Gram-positive and Gram-negative bacteria.

Antimicrobial Efficacy

In a comparative study, derivatives were tested against various bacterial strains. The minimum inhibitory concentrations (MICs) for selected strains are summarized below:

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that derivatives similar to 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline may possess significant antimicrobial activity .

Antioxidant Properties

Antioxidant activity is another area where oxadiazole derivatives have shown promise. Compounds have been evaluated using various assays to determine their ability to scavenge free radicals.

Antioxidant Assay Results

A study utilizing the ABTS assay demonstrated that certain oxadiazole derivatives exhibited superior antioxidant capacity compared to standard antioxidants like Trolox.

| Compound | ABTS Inhibition (%) |

|---|---|

| A | 92.8 |

| B | 91.2 |

| C | 90.4 |

These findings suggest that 3-(3-Ethyl-1,2,4-oxadiazol-5-YL)aniline could also exhibit antioxidant properties .

特性

IUPAC Name |

3-(3-ethyl-1,2,4-oxadiazol-5-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c1-2-9-12-10(14-13-9)7-4-3-5-8(11)6-7/h3-6H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNURCZCTYZDDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NOC(=N1)C2=CC(=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80651014 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1015846-73-7 | |

| Record name | 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80651014 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。